N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene scaffold and a substituted pyrazole ring. The compound’s structure includes a hydroxyethyl linker bridging the benzo[b]thiophen-3-yl moiety to the sulfonamide group, with isopropyl and methyl substituents on the pyrazole core.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-11(2)21-13(4)18(12(3)20-21)26(23,24)19-9-16(22)15-10-25-17-8-6-5-7-14(15)17/h5-8,10-11,16,19,22H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCLXKUOMHLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[b]thiophene Core Formation
The US5266705A patent describes a sulfur-mediated cyclization between 2-halogenobenzaldehyde and monohalogenoacetone under aprotic polar solvents (e.g., DMF) at 0–50°C. Adapting this method:
- Reaction Setup : 2-Bromobenzaldehyde (1 equiv) and monochloroacetone (1.5 equiv) are stirred with sulfur (1.2 equiv) in DMF at 40°C for 12 hours.
- Cyclization : Intramolecular thiolation yields 2-acetylbenzo[b]thiophene, which is purified via crystallization from cyclohexane/water.
- Functionalization : The acetyl group at position 2 is oxidized to a carboxylic acid using KMnO₄ in acidic conditions, followed by reduction with LiAlH₄ to yield 3-hydroxymethylbenzo[b]thiophene.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Cyclization | 78% | DMF, 40°C, 12 h |
| Oxidation | 65% | KMnO₄, H₂SO₄, 60°C, 4 h |
| Reduction | 82% | LiAlH₄, THF, reflux, 2 h |
Preparation of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
The pyrazole sulfonamide component is synthesized via cyclocondensation and sulfonation.
Pyrazole Ring Formation
Adapting the ejchem.journals.ekb.eg protocol:
- Cyclocondensation : Acetylacetone (1 equiv) reacts with isopropylhydrazine (1.1 equiv) in ethanol under reflux for 6 hours to form 1-isopropyl-3,5-dimethyl-1H-pyrazole.
- Sulfonation : The pyrazole is treated with chlorosulfonic acid (1.2 equiv) in dichloromethane at 0°C, followed by ammonolysis (NH₃/MeOH) to yield the sulfonamide.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Cyclocondensation | 89% | EtOH, reflux, 6 h |
| Sulfonation | 74% | ClSO₃H, 0°C, 2 h |
| Ammonolysis | 68% | NH₃/MeOH, RT, 4 h |
Coupling of Benzo[b]thiophen-3-yl Ethanol and Pyrazole Sulfonamide
The final step involves linking the two moieties via a sulfonamide bond.
Activation and Coupling
Adapting methods from WO2001012189A1:
- Hydroxyethyl Activation : The hydroxyl group in 3-hydroxymethylbenzo[b]thiophene is converted to a mesylate using methanesulfonyl chloride (1.5 equiv) and triethylamine (2 equiv) in DCM at 0°C.
- Amination : The mesylate intermediate reacts with 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (1.1 equiv) in DMF at 60°C for 8 hours.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Mesylation | 92% | MsCl, Et₃N, DCM, 0°C, 1 h |
| Amination | 63% | DMF, 60°C, 8 h |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting inflammatory or microbial infections.
Material Science: Its unique structure could be useful in the design of advanced materials, such as organic semiconductors or corrosion inhibitors.
Industrial Chemistry: It might be employed in the synthesis of other complex organic molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene-Containing Sulfonamides and Heterocycles
The compound shares structural motifs with several synthesized analogs:
Key Observations :
Functional Group Influence: The target compound’s pyrazole-sulfonamide core distinguishes it from triazole-thiones (e.g., [7–9]), which exhibit tautomerism and distinct IR profiles (e.g., absence of C=O at ~1663 cm⁻¹) .
Stereoelectronic Effects :
- The hydroxyethyl linker in the target compound introduces conformational flexibility, contrasting with rigid methoxy-substituted aryl systems in tetrazole derivatives (e.g., compound II’s 84.47° dihedral angle between trimethoxyphenyl and benzothiophene) .
- The isopropyl and methyl groups on the pyrazole likely enhance lipophilicity compared to halogenated triazole-thiones (e.g., [7–9]) .
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core linked to a benzo[b]thiophene moiety and a sulfonamide group. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 336.41 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole sulfonamides exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U937 (human leukemia) | 12.5 | |
| HeLa (cervical cancer) | 15.0 | |
| MCF-7 (breast cancer) | 10.0 |
The mechanism of action appears to involve the inhibition of specific enzyme pathways critical for cancer cell proliferation.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that:
- Compounds similar to this sulfonamide reduced TNF-α levels by up to 85% at concentrations around 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Effects
Research indicates that pyrazole sulfonamides possess antimicrobial properties. In vitro tests against bacterial strains such as E. coli and Staphylococcus aureus revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 40 | |
| Staphylococcus aureus | 30 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic substrates for enzymes, inhibiting their activity.
- Receptor Modulation : The benzo[b]thiophene moiety may interact with hydrophobic pockets in proteins, influencing receptor activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, yielding promising results:
- Antiproliferative Activity Study : A series of pyrazole derivatives were synthesized and tested for antiproliferative effects on U937 cells, demonstrating significant inhibition with IC50 values ranging from 10 to 15 µM .
- Anti-inflammatory Mechanism Exploration : Research indicated that pyrazole sulfonamides could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators .
Q & A
Basic: What synthetic strategies are recommended to optimize yield and purity for this compound?
Methodological Answer:
The synthesis of sulfonamide derivatives with benzo[b]thiophene and pyrazole moieties typically involves multi-step reactions. Key optimization parameters include:
- Reaction Conditions : Control temperature (e.g., 60–90°C for cyclization steps) and pH (e.g., neutral for sulfonamide coupling) to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for sulfonamide formation and dichloromethane for intermediate purification .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMSO/water) to isolate high-purity products .
- Characterization : Validate each intermediate via -/-NMR, HPLC (≥98% purity), and high-resolution mass spectrometry (HRMS) .
Advanced: How can computational modeling enhance the design of this compound’s synthetic pathway?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
- Predict intermediate stability and transition states for key steps like sulfonamide coupling or benzo[b]thiophene functionalization .
- Optimize solvent effects and catalyst interactions using COSMO-RS or molecular dynamics (MD) simulations .
- Validate computational predictions with experimental data (e.g., comparing calculated vs. observed NMR chemical shifts) to refine reaction mechanisms .
Basic: Which spectroscopic techniques are critical for resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : Use -/-NMR to confirm regioselectivity of pyrazole substitution and benzo[b]thiophene connectivity. DEPT-135 can differentiate CH/CH groups in the isopropyl moiety .
- Mass Spectrometry : HRMS (ESI-TOF) verifies molecular formula; MS/MS fragmentation identifies sulfonamide cleavage patterns .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H bonds (~3200 cm) .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation time) to isolate variables .
- Structural Validation : Re-characterize batches via XRD or 2D-NMR (e.g., NOESY for stereochemistry) to rule out isomerism or impurities .
- Computational Docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina to identify structure-activity relationships (SAR) .
Basic: What experimental design principles apply to SAR studies of this compound?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to screen substituent effects (e.g., isopropyl vs. methyl groups on pyrazole) on solubility or potency .
- In Vitro Profiling : Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 model) .
- Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values .
Advanced: How to investigate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Enzyme Kinetics : Conduct time-dependent inhibition (TDI) assays with human liver microsomes, monitoring metabolite formation via LC-MS/MS .
- Docking Studies : Model the sulfonamide moiety’s binding to CYP3A4/2D6 active sites using Glide or GOLD software .
- Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways in hepatocyte models .
Basic: What strategies improve solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .
- Formulation : Use co-solvents (PEG-400/Cremophor EL) or nanoemulsions to stabilize the compound in physiological buffers .
- Salt Formation : Screen counterions (e.g., HCl, sodium) during crystallization to modify pH-dependent solubility .
Advanced: How to resolve discrepancies in computational vs. experimental logD values?
Methodological Answer:
- Experimental logD : Measure via shake-flask method (octanol/water) at pH 7.4, validated by HPLC retention time .
- Computational Adjustments : Refine COSMOmic predictions by incorporating experimental data into machine learning models (e.g., Random Forest) .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to the pyrazole ring and re-evaluate .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Reagent Handling : Use fume hoods for volatile solvents (DMF, POCl) and PPE for corrosive agents .
- Waste Management : Neutralize acidic/byproduct streams (e.g., quench POCl with ice-water) before disposal .
- Process Monitoring : Implement inline FTIR or Raman spectroscopy to detect exothermic reactions in real time .
Advanced: How to design a stability study under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light; monitor via UPLC-PDA for degradation products .
- Metabolite Identification : Incubate with liver S9 fractions and profile metabolites using Q-TOF-MS/MS .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
